molecular formula C17H22N4O4S B5641271 N-{[4-(methylsulfonyl)-2-morpholinyl]methyl}-2-(2-phenyl-1H-imidazol-1-yl)acetamide

N-{[4-(methylsulfonyl)-2-morpholinyl]methyl}-2-(2-phenyl-1H-imidazol-1-yl)acetamide

Cat. No. B5641271
M. Wt: 378.4 g/mol
InChI Key: RKKLOJMMVREKTE-UHFFFAOYSA-N
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Description

N-{[4-(methylsulfonyl)-2-morpholinyl]methyl}-2-(2-phenyl-1H-imidazol-1-yl)acetamide is a chemical compound likely studied for its potential in various biochemical applications. The synthesis of such compounds involves multi-step chemical reactions, often starting from basic building blocks to achieve the desired complex structure. The molecular structure, physical and chemical properties, and reactivity are crucial for understanding its potential applications and behavior in biological systems.

Synthesis Analysis

The synthesis of complex molecules like this compound typically involves several key steps, including the formation of the core structure followed by the addition of functional groups. For similar compounds, methods such as Mannich reactions, which involve the condensation of an aldehyde with an amine and a ketone, are commonly used. Each step is carefully monitored using techniques like NMR and IR spectroscopy to ensure the desired product is obtained (Abbasi et al., 2019).

Molecular Structure Analysis

The molecular structure of compounds is typically analyzed using spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and X-ray crystallography. These methods provide detailed information about the arrangement of atoms within the molecule and can help predict the compound's reactivity and interactions with other molecules (Durgadas et al., 2013).

Chemical Reactions and Properties

Chemical reactions and properties of such compounds are influenced by the functional groups present in the molecule. Studies often focus on the reactivity of specific sites within the molecule, how it interacts with biological targets, or its role as a catalyst or inhibitor in biochemical pathways. For example, compounds with similar structures have been explored for their potential as enzyme inhibitors or for their antimicrobial properties (Gul et al., 2017).

properties

IUPAC Name

N-[(4-methylsulfonylmorpholin-2-yl)methyl]-2-(2-phenylimidazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4S/c1-26(23,24)21-9-10-25-15(12-21)11-19-16(22)13-20-8-7-18-17(20)14-5-3-2-4-6-14/h2-8,15H,9-13H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKKLOJMMVREKTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCOC(C1)CNC(=O)CN2C=CN=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[4-(methylsulfonyl)-2-morpholinyl]methyl}-2-(2-phenyl-1H-imidazol-1-yl)acetamide

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